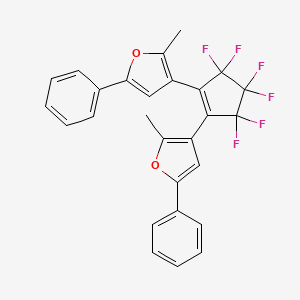![molecular formula C7H5ClN2 B12836461 3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
3-Chloropyrrolo[1,2-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropyrrolo[1,2-c]pyrimidine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 3-position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrrolo[1,2-c]pyrimidine typically involves multi-step organic reactions. One common method starts with the reaction of ethyl cyanoacetate with thiourea in the presence of caustic alcohol and 2-chloroacetaldehyde, followed by cyclization and chlorination steps . Another method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including cyclization and chlorination to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing production costs and environmental impact. The use of catalysts such as active nickel and solvents like alcohol and ammonia water is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloropyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles attack the pyrimidine ring.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Electrophilic Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like sodium carbonate.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[1,2-c]pyrimidines with various functional groups.
Electrophilic Substitution: Halogenated or nitro-substituted derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
3-Chloropyrrolo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatment of inflammatory diseases.
Organic Synthesis: The compound is used as a building block for synthesizing complex organic molecules, including natural product analogs and pharmaceuticals.
Materials Science: Its electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Chloropyrrolo[1,2-c]pyrimidine in medicinal applications often involves inhibition of specific enzymes or receptors. For example, it can act as an inhibitor of Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway, which is crucial for cell division and immune response . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substitution pattern.
Pyrrolo[2,3-d]pyrimidines: A broader class of compounds with various substitutions on the pyrimidine ring.
Uniqueness
3-Chloropyrrolo[1,2-c]pyrimidine is unique due to its specific substitution pattern and the position of the chlorine atom, which influences its reactivity and potential applications. Its ability to undergo diverse chemical reactions and serve as a versatile building block in organic synthesis sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H5ClN2 |
|---|---|
Poids moléculaire |
152.58 g/mol |
Nom IUPAC |
3-chloropyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5ClN2/c8-7-4-6-2-1-3-10(6)5-9-7/h1-5H |
Clé InChI |
FIGMJQXWWBGYJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=NC(=CC2=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
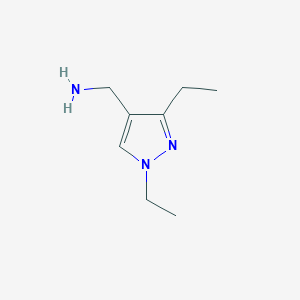
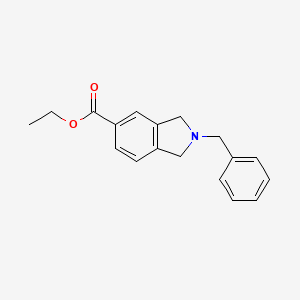


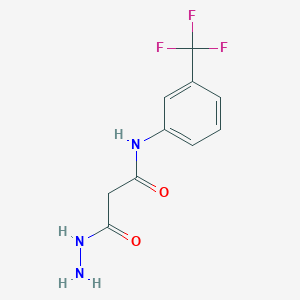
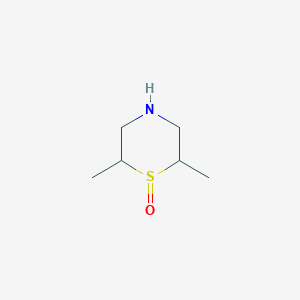
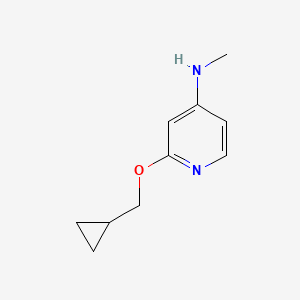

![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
